Trans-4-Chloro-2-butene-1-ol is an organic compound with the molecular formula CHClO and a molar mass of approximately 106.55 g/mol. It features a double bond between the second and third carbon atoms, a hydroxyl group (-OH), and a chlorine atom attached to the fourth carbon. The compound exists in a trans configuration, which significantly influences its chemical properties and reactivity. This compound is recognized for its potential applications in various chemical syntheses and biological studies, making it a subject of interest in both academic and industrial research .
1. Oxidation:
The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO). Major products from oxidation include:
2. Reduction:
The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH). The main product from reduction is:
3. Substitution:
The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to yield different alcohols, including:
Trans-4-Chloro-2-butene-1-ol exhibits notable biological activity, primarily characterized by irritant effects on mucous membranes and skin. It is classified as harmful upon inhalation, skin contact, and ingestion, leading to potential health hazards such as irritation of the eyes and respiratory system. Its lachrymatory effects suggest activation of sensory neurons involved in pain and irritation responses, necessitating caution during handling in laboratory settings .
Several methods exist for synthesizing trans-4-Chloro-2-butene-1-ol:
1. Chlorination of Butenes:
One common approach involves chlorination of butene followed by hydrolysis. For example, 1,3-dichloro-2-butene can be treated with sodium carbonate under reflux conditions to yield trans-4-Chloro-2-butene-1-ol.
2. Reaction with Crotonaldehyde:
Another method includes the reaction of crotonaldehyde with hydrogen chloride, which also leads to the formation of this compound.
3. Industrial Production:
In industrial settings, large-scale chlorination processes are employed with carefully controlled reaction conditions to ensure high yield and purity .
Trans-4-Chloro-2-butene-1-ol has several applications across different fields:
1. Organic Synthesis:
It serves as an intermediate in organic synthesis for preparing other chlorinated compounds and alcohols.
2. Biological Research:
The compound is studied for its potential biological interactions and effects on enzymes.
3. Pharmaceutical Development:
Research is ongoing to explore its therapeutic applications, including its use as a precursor for drug synthesis.
4. Industrial Use:
It is utilized in the production of polymers, resins, and other industrial chemicals .
Studies on trans-4-Chloro-2-butene-1-ol indicate that it interacts with biological systems primarily through irritant pathways. Further research is needed to fully understand its interactions at the molecular level and its potential therapeutic applications. Its ability to activate sensory neurons suggests it may play a role in pain signaling pathways .
Trans-4-Chloro-2-butene-1-ol can be compared with several structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cis-4-Chloro-2-butene-1-ol | CHClO | Different geometric configuration (cis) |
4-Chlorobutanal | CHClO | Contains an aldehyde functional group |
1-Chloro-2-butene | CHCl | Lacks hydroxyl group; more reactive |
2-Butenal | CHO | No chlorine; simpler structure |
These comparisons highlight the unique properties of trans-4-Chloro-2-butene-1-ol, particularly its dual functionality due to both the alkene and alcohol groups, which allows it to participate in a wide range of